2-(2-オキソ-4-フェニルピロリジン-1-イル)酢酸

説明

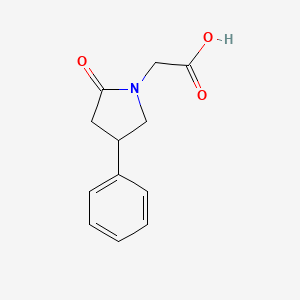

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

認知機能改善

この化合物は、虚血性脳損傷における認知機能改善のための潜在的なプロドラッグとして研究されています . 研究には、ラットモデルにおける薬理学的有効性と潜在的な安全性を予測する、in silico、in vitro、in vivo評価が含まれていました .

神経保護

in silicoデータは、この化合物の神経保護特性を示しました . これらの発見は、新生ラット皮質ニューロン培養におけるグルタミン酸興奮毒性誘発モデルのin vitro実験によってさらに裏付けられました .

血液脳関門透過性

この化合物は、無傷の動物と虚血性動物の両方で、血液脳関門を透過する能力について試験されています . これは、中枢神経系に作用することを意図した薬物にとって重要な特性です。

不安軽減

この化合物は、無傷のラットと虚血性ラットの両方で、動物の行動を改善しました。 無傷の脳における濃度は低かったですが、有意な不安軽減が観察されました .

活動の増加

不安軽減に加えて、この化合物を投与された動物では活動の増加も観察されました .

吸着分析

この化合物とは直接関係ありませんが、その誘導体は吸着分析で使用されています . これらの誘導体を含むゲルを乾燥させ、微粉末に粉砕し、その後の吸着分析に使用しました .

作用機序

Target of Action

It is known to belong to the group of aromatic amines , which are often involved in various biological processes.

Mode of Action

Aromatic amines, to which this compound belongs, are known to interact with various biological targets, potentially leading to a variety of physiological changes .

Result of Action

It is suggested that the introduction of taurine salt into the structure of a similar compound increased its antihypoxic activity .

生化学分析

Biochemical Properties

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the AMPA receptor, influencing its function . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.

Cellular Effects

The effects of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce anxiety and improve activity in animal models, indicating its impact on neuronal cells and signaling pathways .

Molecular Mechanism

At the molecular level, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the AMPA receptor is a key example of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid change over time. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing anxiety and improving cognitive function . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage regulation .

Metabolic Pathways

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity .

Transport and Distribution

Within cells and tissues, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

特性

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVEHXQCORQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385386 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-34-7 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid](/img/structure/B1305563.png)

![Methyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B1305571.png)

![2-({Imino[3-(trifluoromethyl)phenyl]methyl}amino)-acetic acid](/img/structure/B1305582.png)